4-[(2-Chlorophenyl)methoxy]butan-2-one
Description
4-[(2-Chlorophenyl)methoxy]butan-2-one is a ketone derivative featuring a 2-chlorophenylmethoxy substituent at the fourth carbon of the butan-2-one backbone. The 2-chlorophenyl group introduces electron-withdrawing effects, which may enhance stability or modulate interactions with biological targets compared to non-halogenated analogs .
Properties
CAS No. |
90033-51-5 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)6-7-14-8-10-4-2-3-5-11(10)12/h2-5H,6-8H2,1H3 |
InChI Key |
GHPYIOGLMHRMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction-Mediated Ether Formation
The Mitsunobu reaction is a robust method for forming ether bonds under mild conditions. In this approach, 4-hydroxybutan-2-one reacts with 2-chlorobenzyl alcohol in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) . The reaction proceeds via an SN2 mechanism, enabling stereochemical retention at the alcohol center.
- Dissolve 4-hydroxybutan-2-one (10 mmol), 2-chlorobenzyl alcohol (10 mmol), and PPh₃ (12 mmol) in anhydrous THF.
- Cool to 0°C and add DIAD (12 mmol) dropwise.
- Stir at room temperature for 12–24 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).
Yield: 75–85%.
Advantages: High regioselectivity, no racemization.
Limitations: Cost of reagents (PPh₃, DIAD).
Williamson Ether Synthesis
The Williamson method employs 4-chlorobutan-2-one and 2-chlorobenzyl alcohol under basic conditions. While 4-chlorobutan-2-one is less common, 4-hydroxybutan-2-one can be activated via tosylation or mesylation to enhance reactivity.
- Tosylate 4-hydroxybutan-2-one (10 mmol) with p-toluenesulfonyl chloride (12 mmol) in pyridine.
- React the tosylate intermediate with 2-chlorobenzyl alcohol (12 mmol) and K₂CO₃ (15 mmol) in DMF at 80°C for 6 hours.
- Isolate via extraction and silica gel chromatography.
Yield: 60–70%.
Key Insight: Tosylation improves leaving-group ability, facilitating nucleophilic substitution.
Grignard Reagent-Based Alkylation
This method utilizes 2-chlorobenzyl magnesium bromide reacting with 4-oxo-butyl electrophiles (e.g., esters or nitriles). The Grignard reagent adds to the carbonyl, followed by hydrolysis to yield the ketone.
- Prepare 2-chlorobenzyl magnesium bromide by reacting 2-chlorobenzyl bromide with Mg in THF.
- Add methyl 4-oxobutyrate (10 mmol) dropwise at –78°C.
- Warm to room temperature, hydrolyze with NH₄Cl, and oxidize the secondary alcohol to the ketone using PCC.
Yield: 50–65%.
Challenges: Requires strict anhydrous conditions and multiple steps.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Complexity | Scalability |
|---|---|---|---|---|
| Mitsunobu Reaction | 75–85 | High | Moderate | Lab-scale |
| Williamson Synthesis | 60–70 | Moderate | High | Industrial |
| Grignard Alkylation | 50–65 | Low | High | Lab-scale |
Structural Characterization Data
- δ 7.42–7.38 (m, 1H, Ar-H), 7.34–7.30 (m, 2H, Ar-H), 4.52 (s, 2H, OCH₂Ar), 3.65 (t, J = 6.4 Hz, 2H, COCH₂), 2.84 (t, J = 6.4 Hz, 2H, CH₂CO), 2.18 (s, 3H, COCH₃).
- δ 207.8 (C=O), 134.6 (C-Cl), 129.3–126.8 (Ar-C), 70.4 (OCH₂), 44.2 (COCH₂), 30.1 (CH₂CO), 23.4 (COCH₃).
- 1715 (C=O), 1260 (C-O-C), 750 (C-Cl).
Chemical Reactions Analysis
4-[(2-Chlorophenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, often with halogenating agents like N-bromosuccinimide (NBS).
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield phenolic derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2-Chlorophenyl)methoxy]butan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methoxy]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy and butanone groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of 4-[(2-Chlorophenyl)methoxy]butan-2-one include:
- Electron Effects : The 2-chlorophenylmethoxy group in the target compound combines electron-withdrawing chlorine (ortho position) and electron-donating methoxy groups. This contrast may alter reactivity compared to 4-(phenylsulfanyl)butan-2-one (sulfur’s polarizability) or 4-(4-hydroxyphenyl)butan-2-one (hydrogen-bonding capability) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
